N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide
Overview
Description
N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide, also known as BDEB, is a chemical compound that has been synthesized for its potential use in scientific research. BDEB is a member of the amide family of compounds and is structurally similar to the well-known compound, lidocaine.
Scientific Research Applications
Organic Intermediates in Degradation Processes
Studies on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identify organic intermediates such as 2,4-dichlorophenol and 2,4-dichlorophenyl formate. These findings contribute to understanding the breakdown of similar compounds in wastewater treatment applications (Yunfu. Sun & J. Pignatello, 1993).
Synthesis and Biological Evaluation
Research on the synthesis of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors explores the influence of chemical modifications on the activity of murine GABA transport proteins. This work could inform the development of compounds with similar structures for neurological applications (K. Kulig et al., 2011).
Environmental and Health Impact Studies
Research on the health effects of phthalates and their uses and metabolism provides insight into the environmental and health implications of chemical exposure, relevant to the broader category of chlorophenoxy compounds (R. Hauser & A. Calafat, 2005).
Molecular Electron-Transfer Properties
A study on the electron transfer properties of Au38 clusters protected by a phenylethanethiolate monolayer discusses the fast ET behavior of delocalized ionic species, which could be relevant for understanding similar behaviors in complex organic molecules (S. Antonello et al., 2007).
Polymeric and Solid Lipid Nanoparticles for Agricultural Applications
The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole highlights the potential for similar delivery systems for agricultural chemicals, including those with structures related to N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide (E. Campos et al., 2015).
Properties
IUPAC Name |
N-benzyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-2-22(14-15-7-4-3-5-8-15)19(23)9-6-12-24-18-11-10-16(20)13-17(18)21/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUKUIFLTHDOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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